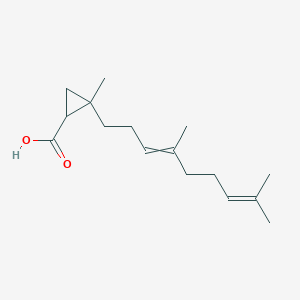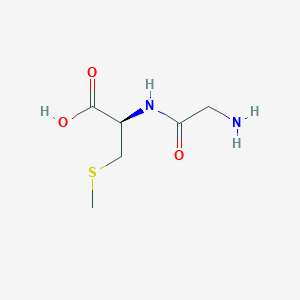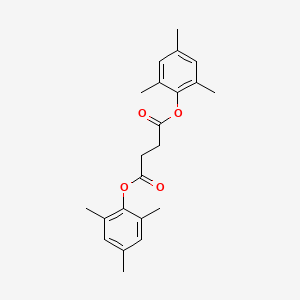![molecular formula C11H15Cl2OTl B14593004 Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane CAS No. 61368-74-9](/img/structure/B14593004.png)
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane is a chemical compound that belongs to the class of organothallium compounds. These compounds are characterized by the presence of a thallium atom bonded to organic groups. Thallium is a heavy metal with unique chemical properties, making its compounds of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane typically involves the reaction of thallium(III) chloride with 2-phenyl-2-[(propan-2-yl)oxy]ethanol. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of thallium and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium(III) center to thallium(I).
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in solvents like ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) oxide, while substitution reactions can produce a variety of organothallium compounds with different functional groups.
科学的研究の応用
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of thallium.
Medicine: Thallium compounds have been studied for their potential use in radiopharmaceuticals for imaging and therapy.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can form strong bonds with sulfur and nitrogen-containing ligands, which can affect the function of enzymes and other proteins. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
類似化合物との比較
Similar Compounds
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}lead(II)
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}mercury(II)
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}tin(IV)
Uniqueness
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to its analogs with lead, mercury, or tin. Thallium’s ability to form stable complexes with a variety of ligands makes it particularly valuable in research and industrial applications.
特性
CAS番号 |
61368-74-9 |
|---|---|
分子式 |
C11H15Cl2OTl |
分子量 |
438.52 g/mol |
IUPAC名 |
dichloro-(2-phenyl-2-propan-2-yloxyethyl)thallane |
InChI |
InChI=1S/C11H15O.2ClH.Tl/c1-9(2)12-10(3)11-7-5-4-6-8-11;;;/h4-10H,3H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChIキー |
ZAXYPWUFPFWTJM-UHFFFAOYSA-L |
正規SMILES |
CC(C)OC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)

